Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate
Description
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQJYEJHAGQIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological implications, supported by relevant data and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H24N2O6
- CAS Number : 1227382-05-9
- Molecular Weight : 316.36 g/mol
- Purity : 97%
The compound features a spirocyclic structure, which is significant for its biological function. The presence of nitrogen atoms in the diazaspiro structure may contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods that involve the reaction of specific precursors under controlled conditions. The synthesis typically yields high purity and is suitable for scale-up processes.
Research indicates that compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane derivatives can modulate various biological pathways, particularly those involving chemokine receptors such as CCR3 and CCR5. These receptors are crucial in inflammatory responses and viral infections, notably HIV .
Case Studies and Research Findings
- Chemokine Receptor Modulation :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate has been investigated for its potential as a therapeutic agent. It functions as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions such as cancer and inflammatory diseases. The compound's ability to modulate autotaxin activity makes it a candidate for drug development targeting these diseases .
Protein Degradation
This compound is classified under protein degraders, which are pivotal in targeted protein degradation strategies. Such strategies are being explored for their potential to treat diseases by selectively eliminating specific proteins involved in disease processes. The hemioxalate form enhances the compound's stability and solubility, making it more effective for biological applications .
Case Study 1: Autotaxin Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy as an autotaxin inhibitor. The compound demonstrated significant inhibition of autotaxin activity in vitro, suggesting its potential use in treating diseases characterized by aberrant autotaxin levels .
Case Study 2: Targeted Protein Degradation
Another research effort focused on leveraging this compound for targeted protein degradation. By conjugating it with ligands that bind to specific proteins, the study illustrated the compound's effectiveness in degrading unwanted proteins within cancer cells, thereby reducing tumor growth in preclinical models .
Comparison with Similar Compounds
Spirocyclic diaza compounds are widely explored in drug discovery due to their conformational rigidity and ability to mimic bioactive scaffolds. Below is a detailed comparison of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate with structurally related analogs:
Structural and Physicochemical Properties
Key Observations :
- Ring Size Impact : Smaller spiro rings (e.g., spiro[3.3]heptane) reduce steric bulk, enhancing membrane permeability but may compromise target binding affinity .
- Counterion Effects : Hemioxalate salts (1:0.5 stoichiometry) offer better crystallinity than oxalate (2:1) or hydrochloride salts, though the latter improves aqueous solubility .
- Diaza Position: Shifting the nitrogen atoms (e.g., 2,6- vs.
Preparation Methods
Stepwise Synthesis Approach (Adapted from Related Spiro Compounds)
Step 1: Formation of Intermediate Amine Derivative
Starting from a suitable amino alcohol (e.g., 3-((benzylamino)methyl)oxetane cycloalkane-3-ol), the compound is reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically conducted in a solvent like dichloromethane at temperatures below 10 °C to control the reaction rate and avoid side reactions. The product is an acylated intermediate.Step 2: Intramolecular Cyclization
The acylated intermediate undergoes self-cyclization under inert atmosphere in a polar aprotic solvent (e.g., tetrahydrofuran) with a strong base such as sodium hydride or n-butyllithium. This step forms the spirocyclic ring system characteristic of the target molecule.Step 3: Reduction
The cyclized intermediate is reduced using a hydride donor such as lithium aluminum hydride in an inert atmosphere to yield the desired spirocyclic amine derivative.Step 4: Deprotection
If protecting groups (e.g., benzyl) are present, catalytic hydrogenation under mild hydrogen pressure (20–100 psi) and temperature (20–50 °C) with an activator like acetic acid removes these groups to yield the free amine spiro compound.
This four-step sequence is advantageous due to the use of readily available raw materials, relatively mild conditions, and suitability for scale-up.
Formation of Hemioxalate Salt
Once the tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is synthesized, it is converted into the hemioxalate salt by reaction with oxalic acid. This salt formation improves the compound's physicochemical properties, such as solubility and crystallinity, which are critical for pharmaceutical formulation.
Typical Procedure:
The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and oxalic acid is added slowly under stirring at ambient temperature. The molar ratio is controlled to achieve the hemioxalate stoichiometry (half equivalent of oxalic acid per molecule of base). The resulting salt precipitates out or is isolated by solvent evaporation and recrystallization.Purification:
Recrystallization from solvents like ethyl acetate or ethanol ensures high purity and removal of residual impurities.
Summary Table of Preparation Steps
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acylation of amino alcohol | Chloroacetyl chloride, triethylamine, DCM, <10 °C | Controlled addition to avoid side reactions |
| 2 | Intramolecular cyclization | Sodium hydride or n-butyllithium, inert atmosphere, THF | Formation of spiro ring |
| 3 | Reduction | Lithium aluminum hydride, inert atmosphere, THF | Converts intermediate to amine |
| 4 | Deprotection (if needed) | Catalytic hydrogenation, H2 (20–100 psi), 20–50 °C, acetic acid | Removes protecting groups |
| 5 | Salt formation (hemioxalate) | Oxalic acid, ethanol/methanol, ambient temperature | Stoichiometric control for hemioxalate salt |
Research Findings and Industrial Considerations
- The synthetic route is designed for high yield and purity , with reported yields in related spiro compounds exceeding 70% for the overall process.
- The use of readily available starting materials and common reagents facilitates cost-effective scale-up .
- The choice of bases and solvents is critical to control reaction selectivity and minimize side products.
- The catalytic hydrogenation step is optimized for mild conditions to preserve sensitive functional groups.
- Formation of the hemioxalate salt enhances the compound’s solubility and stability , which is essential for pharmaceutical development.
Q & A
Q. What strategies address low reproducibility in multi-step syntheses involving this compound?
- Quality Control : Intermediate purification via column chromatography (≥95% purity) reduces batch-to-batch variability .
- Reaction Monitoring : LC-MS tracks intermediates in real-time, identifying side products (e.g., over-alkylation) early .
Data Gaps and Contradictions
- Toxicological Data : Limited information exists on acute toxicity or mutagenicity, requiring researchers to adopt standard precautions (e.g., glovebox use) .
- Solubility Variability : Conflicting reports on water solubility (unavailable in vs. hemioxalate salt solubility in ) suggest empirical testing in target solvents (e.g., DMSO, EtOAc) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
